![molecular formula C12H19NO B594160 Erythro-3,4-dimethyl-alpha-[1-(methylamino)ethyl]-benzylalcohol,monohydrochloride CAS No. 4865-61-6](/img/structure/B594160.png)
Erythro-3,4-dimethyl-alpha-[1-(methylamino)ethyl]-benzylalcohol,monohydrochloride
Overview
Description
Erythro-3,4-dimethyl-alpha-[1-(methylamino)ethyl]-benzylalcohol hydrochloride, also known by its CAS RN 4865-61-6, is a chemical compound with the molecular formula C12H19NO . The molecular weight of this compound is 193.28 g/mol .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include its molecular weight (193.28 g/mol) and its reported purity (min. 95%) .Scientific Research Applications
Adrenoceptor Blocking Agents
Erythro-3,4-dimethyl-alpha-[1-(methylamino)ethyl]-benzylalcohol, monohydrochloride, as part of the class of 2-(alpha-hydroxyarylmethyl)-3,3-dimethylaziridines, has been identified as a selective beta2-adrenoceptor antagonist. These compounds are competitive antagonists of isoproterenol-induced responses in guinea pig tracheal chain preparations and represent a new class of selective beta2-adrenoceptor blocking agents (Jain, Khandelwal, & Tripathi, 1978).
Synthesis in Organic Chemistry
This compound has been used in the synthesis of various organic structures, such as phthalideisoquinoline and protoberberine alkaloids, and indolo[2,1-a]isoquinolines. These complex organic syntheses demonstrate the versatility of erythro-3,4-dimethyl-alpha-[1-(methylamino)ethyl]-benzylalcohol in organic chemistry and its importance in developing new compounds with potential biological activities (Orito et al., 1999).
Pharmacological Properties
Various derivatives of erythro-3,4-dimethyl-alpha-[1-(methylamino)ethyl]-benzylalcohol have been studied for their pharmacological properties. These derivatives have shown significant antiestrogenic and antifertility properties in scientific studies, highlighting the compound's potential in pharmacological research (Emmens et al., 1969).
Application in Carbohydrate Research
The compound plays a role in carbohydrate research, particularly in the synthesis of specific sugar derivatives. This application is crucial in developing new methods and compounds in carbohydrate chemistry (Baer & Hanna, 1981).
Fluorine Chemistry
Its derivatives are also used in studying the reactivity of fluorine in fluorinated compounds, aiding in understanding the chemical behavior of fluorine in various organic compounds (Hudlický, 1972).
Natural Products Chemistry
The compound's derivatives have been synthesized and studied for their relevance in natural products chemistry, such as in the synthesis of neolignans isolated from nutmeg (Zacchino & Badano, 1991).
properties
IUPAC Name |
(1R,2S)-1-(3,4-dimethylphenyl)-2-(methylamino)propan-1-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO/c1-8-5-6-11(7-9(8)2)12(14)10(3)13-4/h5-7,10,12-14H,1-4H3/t10-,12-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZUNPXPNKMYKDF-JQWIXIFHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(C(C)NC)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)[C@H]([C@H](C)NC)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.